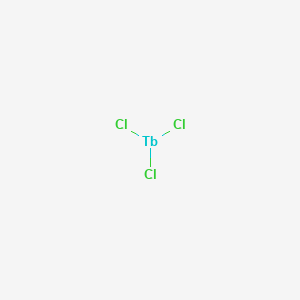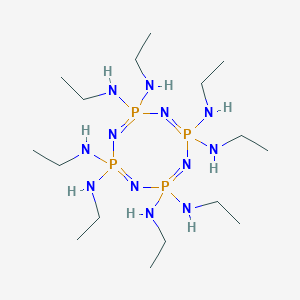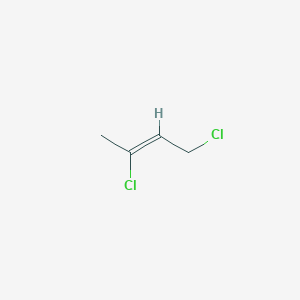
1,3-Dichloro-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-2-butene is a chemical compound that belongs to the group of chlorinated hydrocarbons. It is a colorless liquid with a pungent odor and is mainly used in the synthesis of other organic compounds.
Mecanismo De Acción
1,3-Dichloro-2-butene acts as an alkylating agent, which means it can transfer an alkyl group to a nucleophile. It reacts with DNA molecules and forms covalent bonds with the nitrogen atoms in the DNA bases. This results in the disruption of the DNA structure and function, which can lead to mutations and cell death.
Efectos Bioquímicos Y Fisiológicos
1,3-Dichloro-2-butene has been shown to have toxic effects on the liver, kidney, and lungs. It can also cause DNA damage, oxidative stress, and inflammation. Exposure to 1,3-Dichloro-2-butene can lead to respiratory problems, skin irritation, and eye irritation. It is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dichloro-2-butene is a useful reagent for chemical reactions in the laboratory. It is easy to handle and has a high reactivity towards nucleophiles. However, it is also highly toxic and requires careful handling and disposal. Moreover, it can be difficult to control the reaction conditions, which can affect the yield and purity of the product.
Direcciones Futuras
There are several future directions for the research on 1,3-Dichloro-2-butene. One area of interest is the development of safer and more efficient methods for the synthesis of 1,3-Dichloro-2-butene and its derivatives. Another area of research is the investigation of the biochemical and physiological effects of 1,3-Dichloro-2-butene on different cell types and organisms. Moreover, the development of new drugs and therapies that target the mechanism of action of 1,3-Dichloro-2-butene can also be a future direction for research.
Métodos De Síntesis
1,3-Dichloro-2-butene can be synthesized by the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures. The yield of 1,3-Dichloro-2-butene depends on the reaction conditions, such as temperature, pressure, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
1,3-Dichloro-2-butene has various scientific research applications. It is used as a starting material for the synthesis of other organic compounds, such as herbicides, insecticides, and pharmaceuticals. It is also used in the production of polymers, resins, and plastics. Moreover, it is used in the laboratory as a reagent for chemical reactions.
Propiedades
Número CAS |
10075-38-4 |
|---|---|
Nombre del producto |
1,3-Dichloro-2-butene |
Fórmula molecular |
C4H6Cl2 |
Peso molecular |
124.99 g/mol |
Nombre IUPAC |
(Z)-1,3-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2- |
Clave InChI |
WLIADPFXSACYLS-RQOWECAXSA-N |
SMILES isomérico |
C/C(=C/CCl)/Cl |
SMILES |
CC(=CCCl)Cl |
SMILES canónico |
CC(=CCCl)Cl |
Punto de ebullición |
131 °C 126 °C |
Color/Form |
CLEAR TO STRAW-COLORED LIQUID |
Densidad |
1.161 Relative density (water = 1): 1.2 |
Punto de inflamación |
80 °F (CLOSED CUP) 27 °C c.c. |
melting_point |
-75 °C |
Otros números CAS |
926-57-8 10075-38-4 |
Descripción física |
COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. |
Pictogramas |
Flammable; Acute Toxic; Irritant |
Solubilidad |
INSOL IN WATER; SOL IN MOST COMMON ORGANIC SOLVENTS Soluble in acetone, benzene, ether and ethanol Solubility in water: reaction |
Sinónimos |
(Z)-1,3-Dichloro-2-butene |
Densidad de vapor |
4.31 (Air = 1) Relative vapor density (air = 1): 4.3 |
Presión de vapor |
Vapor pressure, kPa at 25 °C: 1.33 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



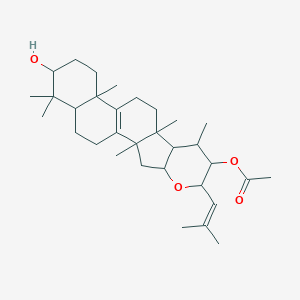
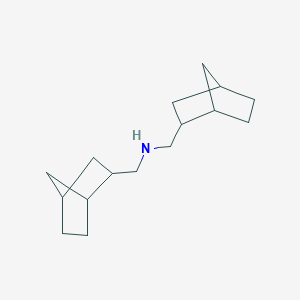
![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
![1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B238870.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)
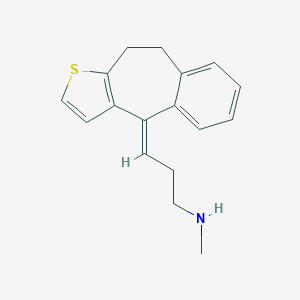
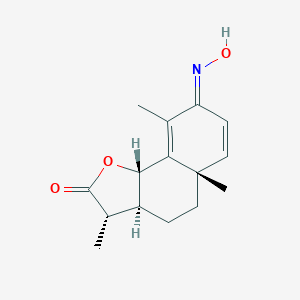
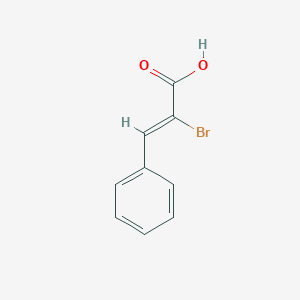
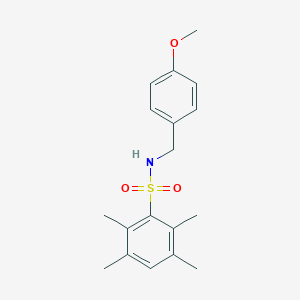
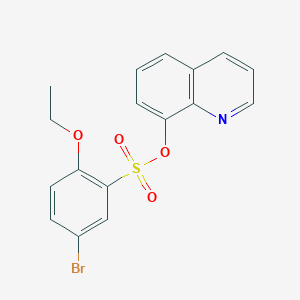
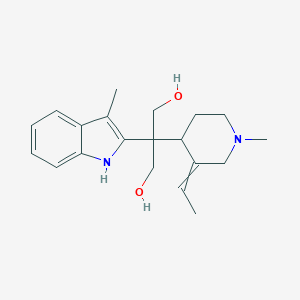
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)
